Mniopetal B vs. Mniopetal A: Superior Potency Against HIV-1 Reverse Transcriptase with Natural Heteropolymeric Template
Mniopetal B demonstrates a 53% lower IC50 (i.e., is more potent) than Mniopetal A in inhibiting HIV-1 reverse transcriptase (RT) when using the natural heteropolymeric template (tp 2b). This difference is crucial as it demonstrates a more effective blockade of the enzyme under conditions that more closely mimic its native function, a key differentiator for antiviral research [1].
| Evidence Dimension | Inhibition of HIV-1 Reverse Transcriptase (IC50) |
|---|---|
| Target Compound Data | IC50 = 30 µM |
| Comparator Or Baseline | Mniopetal A: IC50 = 59 µM |
| Quantified Difference | Mniopetal B is 1.97x more potent (53% lower IC50). |
| Conditions | HIV-1 RT assay using the natural heteropolymeric template (tp 2b: LTR-template + 18-mer primer). |
Why This Matters
For HIV research requiring potent RT inhibition, Mniopetal B offers a significant quantitative advantage over its close analog Mniopetal A.
- [1] A. Kuschel, T. Anke, R. Velten, D. Klostermeyer, W. Steglich, B. König. The mniopetals, new inhibitors of reverse transcriptases from a Mniopetalum species (Basidiomycetes). I. Producing organism, fermentation, isolation and biological activities. J. Antibiot. 1994, 47(7), 733-739. Table 1. View Source
